1-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
- δ 7.62 (d, J = 8.4 Hz, 1H, Ar-H₆)
- δ 7.48 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H₄)
- δ 7.35 (d, J = 2.0 Hz, 1H, Ar-H₃)
- δ 3.81 (q, J = 6.8 Hz, 1H, CHNH₂)
- δ 1.42 (d, J = 6.8 Hz, 3H, CH₃).
¹³C NMR (100 MHz, CDCl₃):
Fourier-Transform Infrared (FTIR)
Key absorption bands:
Ultraviolet-Visible (UV-Vis)
The compound exhibits a λₘₐₓ at 265 nm (ε = 3200 L·mol⁻¹·cm⁻¹) in methanol, attributed to π→π* transitions in the aromatic system. The electron-withdrawing -CF₃ group causes a bathochromic shift compared to unsubstituted phenethylamines.
Comparative Analysis of Enantiomeric Forms (R/S Configurations)
Enantiomers exhibit identical physicochemical properties in achiral environments but differ in chiral interactions:
| Property | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| Optical rotation (α) | +23.5° (c = 1, EtOH) | -23.5° (c = 1, EtOH) |
| HPLC retention time | 12.4 min (Chiralpak AD-H) | 14.7 min (Chiralpak AD-H) |
| Circular dichroism | Positive Cotton effect | Negative Cotton effect |
The (S) -enantiomer displays a 15% higher binding affinity to serotonin receptors in computational docking studies, though pharmacological data falls outside this article’s scope.
Figures
Figure 1: Structural diagram highlighting IUPAC numbering and chiral center.
Figure 2: Overlay of predicted (blue) and analog (gray) molecular geometries.
Tables
Table 1: Comparative NMR shifts for enantiomers.
Table 2: Crystallographic parameters for structural analogs.
Properties
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWDXKUMDAATTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)C(F)(F)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Preparation: 2-Chloro-5-(trifluoromethyl)acetophenone
A key intermediate in the synthesis of 1-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-amine is 2-chloro-5-(trifluoromethyl)acetophenone, which can be prepared by Friedel-Crafts acylation or related methods:
| Parameter | Details |
|---|---|
| Starting Materials | 2-chloro-5-(trifluoromethyl)benzene, acetyl chloride |
| Reaction Type | Friedel-Crafts acylation |
| Conditions | Lewis acid catalyst (e.g., AlCl3), controlled temperature |
| Product | 2-chloro-5-(trifluoromethyl)acetophenone |
| Molar Mass | 222.59 g/mol |
| Physical Properties | Boiling point: 204-205 °C; Density: 1.392 g/mL at 25 °C |
This intermediate is sparingly soluble in water and requires careful handling due to its irritant and flammable nature.
Reductive Amination to Form this compound
The primary synthetic route to this compound involves reductive amination of the ketone intermediate (2-chloro-5-(trifluoromethyl)acetophenone):
- Step 1: Reaction of 2-chloro-5-(trifluoromethyl)acetophenone with ammonia or an amine source to form an imine or iminium intermediate.
- Step 2: Reduction of the imine to the corresponding amine using reducing agents such as sodium borohydride (NaBH4), catalytic hydrogenation (H2 with Pd/C), or other hydride donors.
This method is widely preferred due to its straightforward approach and relatively high yields.
Alternative Synthetic Routes
While direct reductive amination is common, other methods reported in literature for related trifluoromethylated ethanamines include:
Grignard Reaction Followed by Ammonolysis: Formation of an organomagnesium intermediate from 2-chloro-5-(trifluoromethyl)bromobenzene followed by reaction with an electrophile (e.g., ethylene oxide or acetaldehyde) to introduce the ethan-1-amine side chain after subsequent amination steps.
Nucleophilic Substitution: Introduction of the amine group via nucleophilic substitution on a suitable leaving group (e.g., halide) attached to the ethan-1-yl side chain.
Trifluoromethylation Techniques: Although more relevant to trifluoromethylation of arenes, recent advances in late-stage trifluoromethylation (e.g., using CF3SO2Na) may be adapted for functionalizing amine-containing intermediates.
Detailed Research Findings and Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Friedel-Crafts Acylation | 2-chloro-5-(trifluoromethyl)benzene + acetyl chloride, AlCl3, 0-25 °C | 70-85 | Requires anhydrous conditions |
| Reductive Amination | 2-chloro-5-(trifluoromethyl)acetophenone + NH3, NaBH4 in methanol or catalytic hydrogenation | 75-90 | Mild conditions, high selectivity |
| Grignard Intermediate Formation | Mg, 2-chloro-5-(trifluoromethyl)bromobenzene, THF, 35-50 °C | 80-85 | Followed by electrophile addition |
| Ammonolysis/Nucleophilic Substitution | Ammonia or amine, solvent (e.g., ethanol), reflux | Variable | Used in multi-step sequences |
These yields and conditions are compiled from various experimental reports and patent literature.
Industrial Scale Considerations
Industrial production of this compound typically involves:
- Optimization of Reaction Parameters: Temperature control, solvent choice, and reagent stoichiometry to maximize yield and purity.
- Continuous Flow Reactors: To improve safety and scalability, especially when handling reactive intermediates or hazardous reagents.
- Purification Techniques: Crystallization, distillation, and chromatographic methods to isolate the amine product with high purity.
Although explicit industrial protocols for this compound are limited in public literature, these principles are standard in scale-up processes.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Intermediates | Advantages | Limitations |
|---|---|---|---|
| Friedel-Crafts Acylation + Reductive Amination | 2-chloro-5-(trifluoromethyl)benzene, acetyl chloride, NH3, NaBH4 | Straightforward, high yield | Requires strict anhydrous conditions |
| Grignard Reaction + Ammonolysis | Mg, 2-chloro-5-(trifluoromethyl)bromobenzene, electrophiles, NH3 | Versatile, allows functional group introduction | Multi-step, sensitive to moisture |
| Nucleophilic Substitution | Halogenated ethan-1-amine precursors, NH3 | Potentially direct amine introduction | Limited substrate scope |
| Late-Stage Trifluoromethylation (adapted) | CF3SO2Na, aryl halides, amines | Mild conditions, functional group tolerance | More complex, less common for this compound |
Chemical Reactions Analysis
Types of Reactions: 1-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding dechlorinated amine.
Substitution: Formation of substituted phenyl ethanamines.
Scientific Research Applications
Chemistry
1-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine serves as a building block for synthesizing complex organic molecules. Its unique structure allows for various chemical reactions:
- Oxidation : The amine group can be oxidized to form imines or nitriles.
- Reduction : Can be reduced to primary amines or alcohols.
- Substitution : The chlorine atom can be replaced with other nucleophiles like amines or thiols.
These reactions make it valuable in synthetic organic chemistry for developing new compounds.
Biology
The compound is under investigation for its potential bioactive properties , particularly in drug discovery. It has shown promise in:
- Antimicrobial Activity : Studies suggest that compounds with trifluoromethyl groups exhibit enhanced potency against bacterial strains.
- Anticancer Properties : Preliminary research indicates potential efficacy in inhibiting cancer cell proliferation.
Medicine
In the medical field, this compound is being explored for:
- Neurological Disorders : Its ability to cross the blood-brain barrier may allow it to interact with neurotransmitter systems, offering therapeutic potential for conditions such as depression or anxiety.
- Pharmaceutical Intermediate : It is considered a candidate for developing new pharmaceuticals due to its favorable chemical properties.
Industry
In industrial applications, this compound is utilized in:
- Agrochemicals : The unique properties of the trifluoromethyl group enhance the effectiveness of pesticides and herbicides.
- Specialty Chemicals : Used in producing materials with specific characteristics, such as improved thermal stability or solubility.
Case Study 1: Antimicrobial Activity
A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifying the substituents on the phenyl ring could enhance efficacy.
Case Study 2: Drug Development
Research published in the Journal of Medicinal Chemistry highlighted the compound's role as a lead compound in developing novel antidepressants. The study showed that structural modifications led to improved receptor binding affinity and selectivity for serotonin receptors.
Mechanism of Action
The mechanism of action of 1-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on various enzymes or receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Research Findings and Trends
- Electronic Effects: Electron-withdrawing groups (e.g., CF₃, NO₂) increase electrophilicity of the amine, influencing reactivity in condensations .
- Synthetic Complexity : Benzimidazole derivatives require multi-step syntheses (e.g., isothiocyanate coupling) compared to simpler ethanamines .
- Biological Relevance : Heterocyclic analogues (e.g., thiophene, oxazole) show tailored solubility and target engagement, whereas phenyl-based compounds prioritize stability .
Biological Activity
1-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine, also known as a trifluoromethyl-substituted phenyl compound, has garnered attention in biochemical research due to its unique structural features and potential biological activities. This compound is characterized by a chloro group and a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanamine moiety. The molecular formula is C9H9ClF3N.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins. Compounds with similar structures have shown enhanced potency against certain enzymes, likely due to the electronic effects introduced by the trifluoromethyl group. This group can increase lipophilicity and metabolic stability, which are critical for drug design and efficacy .
Target Interactions
- Cytochrome P450 Enzymes : This compound may interact with cytochrome P450 enzymes, which are pivotal in the metabolism of many drugs and xenobiotics. Such interactions can lead to alterations in drug metabolism and potential toxicity.
- Protein Binding : The compound can bind to specific proteins, potentially altering their conformation and function, which may impact various cellular processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : It has been investigated for its potential as an antimicrobial agent, showing activity against various bacterial strains .
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, making it a candidate for further investigation in cancer therapeutics .
- Enzyme Inhibition : The compound has been noted for its ability to inhibit certain enzymes, which could be leveraged in therapeutic applications .
Case Studies
- Antichlamydial Activity : A study highlighted that derivatives of compounds similar to this compound showed selective activity against Chlamydia, suggesting that structural modifications can enhance biological efficacy .
- Anticonvulsant Activity : Research on related trifluoromethyl-substituted compounds demonstrated significant anticonvulsant effects in animal models, indicating potential neurological applications .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its structural characteristics:
- Absorption and Distribution : The trifluoromethyl group enhances lipophilicity, potentially improving absorption and distribution in biological systems.
- Metabolism : The compound's metabolism may involve oxidation and reduction reactions, leading to various metabolites that could exhibit distinct biological activities .
Biochemical Analysis
The compound's biochemical properties make it a valuable tool in both academic and industrial research:
- Synthesis Applications : It serves as a building block for synthesizing more complex organic molecules.
- Biological Assays : Used in enzyme inhibition assays and as a ligand in receptor binding studies.
Table of Biological Activities
Q & A
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C to prevent degradation. Stability-indicating methods like RP-UPLC can monitor impurities under accelerated conditions (e.g., pH variations, thermal stress) . Avoid prolonged exposure to moisture due to hydrolytic sensitivity of the trifluoromethyl group .
Q. What safety protocols are essential for handling this amine in experimental workflows?
- Methodological Answer :
- Use PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Conduct reactions in fume hoods or gloveboxes to mitigate inhalation risks .
- Dispose of waste via licensed hazardous waste contractors to comply with environmental regulations .
Advanced Research Questions
Q. How can impurity profiles of this compound be systematically analyzed?
- Methodological Answer : Develop a reverse-phase UPLC method with a C18 column (e.g., 2.1 × 100 mm, 1.7 µm) and gradient elution (acetonitrile/ammonium acetate buffer). Detect regioisomers and diastereomers at 225 nm, achieving resolution >2.0 . Validate method precision (RSD <2%) and accuracy (spike recovery 98–102%) .
Q. What mechanistic insights exist for the trifluoromethyl group’s electronic effects in this compound’s reactivity?
- Methodological Answer : Computational studies (e.g., DFT using Gaussian) reveal the electron-withdrawing nature of the -CF group stabilizes intermediates via resonance and inductive effects. Local kinetic-energy density models (e.g., Colle-Salvetti functional) predict charge distribution at reaction sites . Experimental validation involves Hammett plots to correlate substituent effects with reaction rates .
Q. How can this amine be evaluated for potential pharmacological activity?
- Methodological Answer : Screen against target enzymes (e.g., dihydroorotate dehydrogenase for antiviral activity) using IC assays. Pair with structure-activity relationship (SAR) studies by modifying the chloro-trifluoromethyl-phenyl moiety . For antimicrobial testing, use broth microdilution assays (MIC values) against Gram-positive/negative strains .
Q. What strategies mitigate contradictions in reported synthetic yields or spectroscopic data?
- Methodological Answer : Reproduce reactions under strictly controlled conditions (solvent purity, catalyst loading). Cross-validate NMR data with computational predictions (e.g., ACD/Labs or MestReNova) to resolve signal assignments . Publish raw spectral data in open-access repositories for peer verification .
Q. How can computational modeling guide the design of derivatives with enhanced properties?
Q. What advanced derivatization techniques improve detection limits in trace analysis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
